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Vanadium;yttrium(3+);borate;phosphate

Cat. No.: B14489152
CAS No.: 65255-98-3
M. Wt: 293.63 g/mol
InChI Key: WTFDXVGKYLRVBK-UHFFFAOYSA-K
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Description

Overview of Mixed-Anion Inorganic Compounds in Advanced Materials Research

Mixed-anion inorganic compounds, which are single-phase materials containing more than one type of anion, are an emerging class of materials in solid-state chemistry and advanced materials research. researchgate.netrsc.org These compounds offer a greater degree of freedom in materials design compared to their single-anion counterparts like simple oxides or nitrides. researchgate.net By controlling the anionic composition, researchers can effectively tune a material's structural, electronic, optical, thermal, electrochemical, and catalytic properties. rsc.org This versatility has led to their investigation for a wide range of applications, including in electronics, optics, catalysis, and energy conversion. rsc.org

The incorporation of multiple anions with differing electronegativities, sizes, and bonding preferences into a single crystal lattice allows for the creation of unique local coordination environments and electronic structures. aalto.fi For instance, the combination of oxide anions with less electronegative anions like nitrides or sulfides can lead to a narrowing of the band gap, enabling visible-light absorption, a desirable property for photocatalysts. researchgate.net Similarly, the introduction of halides alongside oxides can modify the electronic and structural properties, leading to novel functionalities. nih.gov

The synthesis of mixed-anion compounds can be challenging due to the different chemical requirements of the various anions. nih.gov However, diverse synthesis approaches, including topochemical anion exchange reactions, high-temperature solid-state reactions, and thin-film deposition techniques, are being developed to fabricate these materials in powder, single-crystal, and thin-film forms. researchgate.netrsc.org The continued exploration of mixed-anion systems is expected to lead to the discovery of new materials with unprecedented properties and functionalities. aalto.fi

Rationale for Investigating Vanadium, Yttrium, Borate (B1201080), and Phosphate (B84403) Synergistic Systems

The investigation into systems combining vanadium, yttrium, borate, and phosphate is driven by the potential for synergistic interactions between the unique properties of each component. While research on the specific quaternary compound "Vanadium;yttrium(3+);borate;phosphate" is nascent, the rationale for its exploration can be inferred from the known characteristics of its constituents in various material contexts.

Vanadium is a transition metal known for its multiple oxidation states, which can impart interesting catalytic and electronic properties to a material. mdpi.com In glassy matrices, the addition of vanadium pentoxide (V₂O₅) can modify the glass network, influencing its structural and optical properties. preprints.orgmdpi.com For instance, the presence of vanadium can enhance the luminescence efficiency of rare-earth ions. preprints.org

Yttrium , a rare-earth element, is a common component in phosphors and other luminescent materials. ijesit.combas.bg Yttrium-based compounds, such as yttrium aluminum borate (YAB), are known for their high optical nonlinearity, excellent physical characteristics, and chemical stability. nih.gov The substitution of yttrium ions with other optically active ions is a common strategy for developing new phosphors. nih.gov

Borates are well-known for their ability to form stable glass networks and a wide variety of crystal structures. bmb.ac.in Borate-based materials are used in nonlinear optics, as phosphors, and in laser technologies. bmb.ac.in The presence of trigonal BO₃ and tetrahedral BO₄ units in borate structures provides structural versatility. bmb.ac.in

Phosphates are another important class of glass formers and crystalline materials. researchgate.net Phosphate glasses have applications in optics and as biomaterials. researchgate.netmdpi.com The incorporation of phosphate groups can improve the thermal stability and modify the excitation spectra of luminescent materials. ijesit.com

The combination of borate and phosphate anions can lead to the formation of borophosphate glasses and crystals, which exhibit properties intermediate between pure borates and phosphates. boratephosphate2020.orgrsc.org The synergistic system of vanadium, yttrium, borate, and phosphate, therefore, holds the promise of creating multifunctional materials. The yttrium could serve as a host for luminescent centers, with the borate-phosphate framework providing a stable and versatile host lattice. The vanadium could act as a sensitizer (B1316253) for luminescence or contribute to the catalytic or electronic properties of the material.

Historical Context and Evolution of Borate-Phosphate Research

The study of borate and phosphate materials has a rich history, with significant advancements made over the past several decades. Initially, research on these two classes of materials progressed largely independently. Borate glasses and crystals have been the subject of dedicated international conferences since 1977, highlighting their importance in glass science and technology. boratephosphate2020.org Similarly, phosphate materials have been extensively studied for their unique properties and applications, leading to the establishment of their own specialized conferences. boratephosphate2020.org

A pivotal moment in the evolution of this field was the recognition of the potential of combining borate and phosphate networks. This led to the emergence of borophosphate materials as a distinct area of research. These materials, which contain both borate and phosphate structural units, offer a unique combination of properties that are not achievable with either pure borates or phosphates. researchgate.net The first International Conference on Phosphate Materials was held in conjunction with the 8th International Conference on Borate Glasses, Crystals and Melts in 2014, signifying the formal integration of these two research communities. boratephosphate2020.org

The joint conferences have since become a regular event, fostering collaboration and accelerating the pace of discovery in the field of borophosphate materials. boratephosphate2020.org The research focus has expanded from fundamental studies of glass structure and property-structure relationships to a wide range of applications, including:

Energy: Materials for batteries and other energy storage devices. boratephosphate2020.org

Healthcare: Bioactive glasses for tissue engineering and drug delivery. researchgate.netboratephosphate2020.org

Optics and Data Storage: Glasses and crystals for lasers, nonlinear optics, and data storage. bmb.ac.inboratephosphate2020.org

The evolution of borate-phosphate research demonstrates a trend towards increasing complexity and functionality, with a growing emphasis on the design of new materials with tailored properties for specific applications.

Current State of the Art in Vanadium- and Yttrium-Containing Mixed-Anion Compounds

The current research landscape for vanadium- and yttrium-containing mixed-anion compounds is characterized by a focus on developing new functional materials, particularly for optical and catalytic applications. While the specific quaternary "this compound" system is not extensively documented, significant progress has been made in related systems that provide insights into the potential of this material class.

In the realm of yttrium-containing mixed-anion compounds , research is heavily focused on phosphors for lighting and display applications. Yttrium borates (YBO₃) and yttrium phosphates (YPO₄) are well-established host lattices for rare-earth ions, and current research aims to enhance their luminescent properties through co-doping and the formation of solid solutions. bas.bgresearchgate.net For instance, co-doping of yttrium phosphates with bismuth and vanadium has been shown to enhance near-infrared reflectance, making them suitable for cool coating applications. nih.gov

Vanadium-containing mixed-anion compounds are being explored for a variety of applications, including catalysis and energy storage. The ability of vanadium to exist in multiple oxidation states is a key feature that is exploited in these materials. mdpi.comnih.gov In the context of borate glasses, the addition of vanadium has been shown to improve the luminescence efficiency of rare-earth ions and modify the glass structure. preprints.orgmdpi.com For example, studies on erbium-doped borate glasses have demonstrated that the introduction of vanadium can influence the local environment of the erbium ions, leading to changes in their spectroscopic properties. preprints.org

Recent research has also explored the synthesis and properties of more complex mixed-anion systems. For example, yttrium oxyhydrides, which contain both oxide and hydride anions, have been investigated for their photochromic properties. nih.gov The ability to control the anion composition in these materials is crucial for tuning their functional properties. nih.gov

The synthesis of these advanced materials often requires specialized techniques. Combustion synthesis has been shown to be a rapid and cost-effective method for preparing efficient yttrium vanadate-based phosphors. ijesit.com The development of new synthesis routes that allow for precise control over the composition and structure of mixed-anion compounds is a key area of ongoing research.

Data Tables

Table 1: Properties of Selected Vanadium- and Yttrium-Containing Compounds

CompoundCrystal SystemKey PropertiesPotential ApplicationsReference
Yttrium Aluminum Borate (YAB)TrigonalHigh optical nonlinearity, chemical stabilityLasers, phosphors nih.gov
Yttrium Phosphate (YPO₄)TetragonalHost for luminescent ions, high thermal expansion coefficientPhosphors, protective coatings nih.govresearchgate.net
Yttrium Vanadate (B1173111) (YVO₄)TetragonalEfficient host for sensitized luminescencePhosphors for lamps and displays ijesit.commaterialsproject.org
Vanadium-doped Borate GlassAmorphousEnhanced luminescence efficiency of rare-earth ionsOptical fibers, lasers preprints.orgmdpi.com

Table 2: Timeline of Key Developments in Borate and Phosphate Materials Research

YearDevelopmentSignificanceReference
1977First International Conference on Borate Glasses, Crystals and MeltsEstablished a dedicated forum for the borate research community. boratephosphate2020.org
2014First joint International Conference on Borate Glasses, Crystals and Melts and International Conference on Phosphate MaterialsFormally integrated the borate and phosphate research communities, fostering collaboration in the field of borophosphate materials. boratephosphate2020.org
202010th International Conference on Borate Glasses, Crystals and Melts and 3rd International Conference on Phosphate MaterialsContinued the tradition of joint conferences, highlighting the growing importance of borophosphate materials. boratephosphate2020.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BO7PVY-3 B14489152 Vanadium;yttrium(3+);borate;phosphate CAS No. 65255-98-3

Properties

CAS No.

65255-98-3

Molecular Formula

BO7PVY-3

Molecular Weight

293.63 g/mol

IUPAC Name

vanadium;yttrium(3+);borate;phosphate

InChI

InChI=1S/BO3.H3O4P.V.Y/c2-1(3)4;1-5(2,3)4;;/h;(H3,1,2,3,4);;/q-3;;;+3/p-3

InChI Key

WTFDXVGKYLRVBK-UHFFFAOYSA-K

Canonical SMILES

B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[V].[Y+3]

Origin of Product

United States

Theoretical and Computational Investigations of Vanadium;yttrium 3+ ;borate;phosphate Systems

First-Principles Calculations for Electronic Structure and Bonding Analysis

First-principles calculations, which are based on quantum mechanics, serve as a foundational tool for predicting the electronic and bonding properties of materials without prior experimental data. ed.ac.uk For a complex system like Vanadium;yttrium(3+);borate (B1201080);phosphate (B84403), these calculations could elucidate the nature of the chemical bonds between the constituent atoms.

In related vanadium-containing materials, first-principles calculations have been successfully used to determine the electronic structure. For instance, studies on vanadium oxides (V₂O₅) have calculated energy bands and densities of states, identifying the material as an indirect band gap semiconductor. researchgate.net Similarly, for yttrium-containing compounds like YAlO₃, these methods have been used to analyze the covalent character of Y-O and Al-O bonds and to determine the effect of dopants on the electronic structure. mdpi.com

Applying this methodology to the Vanadium;yttrium(3+);borate;phosphate system would involve constructing a model of its crystal structure and solving the Kohn-Sham equations to determine its ground-state electronic configuration. The analysis would reveal the distribution of electrons, the nature of the orbitals involved in bonding (e.g., V 3d, Y 4d, O 2p, B 2p, P 3p), and the degree of ionic versus covalent character in the V-O, Y-O, B-O, and P-O bonds. This information is critical for understanding the material's potential electronic and optical properties.

Table 1: Hypothetical Electronic Properties from First-Principles Calculations This table is illustrative and based on typical outputs for similar inorganic compounds.

PropertyPredicted Value/NatureSignificance
Band Gap (Eg)~2.0 - 3.5 eV (Predicted)Determines electronic conductivity and optical transparency.
Bonding TypeMixed Ionic-CovalentInfluences mechanical and thermal properties.
Density of States (DOS)Valence band dominated by O 2p states; Conduction band by V 3d/Y 4d states.Explains electronic transitions and magnetic properties.
Mulliken ChargesY: ~+2.8; V: ~+3.5 to +4.5; B: ~+2.5; P: ~+4.0Indicates the degree of charge transfer between atoms. mdpi.com

Density Functional Theory (DFT) for Atomic Arrangements and Anionic Polyhedra Interactions

Density Functional Theory (DFT) is a powerful computational method used extensively to predict the geometric structures of molecules and solids. nih.gov For this compound, DFT would be instrumental in determining the most stable atomic arrangements and understanding the complex interactions between the borate [BO₃]³⁻/[BO₄]⁵⁻ and phosphate [PO₄]³⁻ anionic polyhedra.

DFT calculations on related systems, such as vanadium-titanium (B8517020) based catalysts and vanadium phosphate (VOPO₄) polymorphs, have demonstrated the method's ability to accurately model catalyst surfaces and distinguish between energetically similar crystal structures. nih.govresearchgate.net The theory allows for the optimization of lattice parameters and atomic positions, yielding detailed structural information that is comparable to experimental results from X-ray diffraction. researchgate.net

Computational Prediction of Stable Phases and Novel Structures

A significant application of computational materials science is the prediction of new, thermodynamically stable compounds. diva-portal.org Theoretical models can guide experimental efforts by identifying promising compositions and crystal structures that are likely to be synthesizable. diva-portal.org This is often achieved by calculating the formation energy of a proposed structure relative to competing known phases.

This approach has been used in screening studies for novel ternary boron-based materials known as MAB phases, where M is a transition metal (like V or Y) and A is an A-group element. diva-portal.org By calculating the ground state energy using DFT, researchers can construct a convex hull of stability to predict whether a hypothetical compound is stable, metastable, or unstable. diva-portal.org

For the this compound system, a similar computational screening could be performed. Researchers would generate a variety of plausible crystal structures by arranging the constituent ions in different configurations, potentially based on known structures of other borates, phosphates, or vanadates. By calculating the total energy for each configuration, it is possible to identify the lowest-energy (most stable) phase. Such studies could predict novel, previously unsynthesized crystalline forms of this quaternary compound. aps.org

Table 2: Example Formation Enthalpy Calculations for Phase Stability Prediction This table illustrates the methodology used to predict stable phases based on DFT calculations.

Hypothetical PhaseCrystal SystemCalculated Formation Enthalpy (ΔHf) (eV/atom)Predicted Stability
VY(BO₃)(PO₄) - Phase αMonoclinic-2.15Potentially Stable
VY(BO₃)(PO₄) - Phase βOrthorhombic-2.08Metastable
Decomposition ProductsYPO₄ + VBO₃-2.21Reference Stable State

Molecular Dynamics Simulations for Structural Dynamics and Reaction Pathways

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of atomic systems, offering insights into structural dynamics, thermal properties, and reaction mechanisms. umons.ac.be While first-principles and DFT calculations often focus on static, zero-kelvin properties, MD simulations can model systems at finite temperatures and pressures.

For this compound, MD simulations could be employed to study several phenomena:

Thermal Stability: By simulating the system at increasing temperatures, one could observe phase transitions or decomposition pathways.

Ion Diffusion: The mobility of ions within the lattice could be investigated, which is relevant for applications such as solid-state electrolytes.

Surface Reactions: MD, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, could model the interaction of the material's surface with molecules, providing insights into its catalytic potential or environmental interactions. frontiersin.org

These simulations would track the trajectories of all atoms over time, revealing the dynamic processes that govern the material's behavior under realistic conditions.

Synthetic Methodologies for Vanadium;yttrium 3+ ;borate;phosphate Compounds

Hydrothermal Synthesis Approaches for Mixed-Anion Borophosphates

Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water as a solvent and reaction medium to crystallize materials that are insoluble under ordinary conditions. This technique is particularly effective for the synthesis of complex mixed-anion phosphates and borates due to its ability to facilitate the dissolution and reaction of precursors, promoting the formation of intricate crystal structures. sci-hub.stnorthwestern.edu

In the context of vanadium and yttrium-containing borophosphates, a typical hydrothermal synthesis involves the reaction of yttrium and vanadium precursors with sources of phosphate (B84403) and borate (B1201080) in a sealed autoclave. sci-hub.stresearchgate.net The choice of precursors is critical; common starting materials include yttrium oxide (Y₂O₃), ammonium (B1175870) metavanadate (NH₄VO₃) or vanadium pentoxide (V₂O₅), phosphoric acid (H₃PO₄), and boric acid (H₃BO₃). northwestern.eduresearchgate.net The reaction is carried out at temperatures typically ranging from 180°C to 240°C for several hours to days. sci-hub.stresearchgate.net The morphology and crystal structure of the final product are highly dependent on parameters such as pH, temperature, reaction time, and the molar ratios of the reactants. rsc.org For instance, different vanadium sources, such as NH₄VO₃ versus V₂O₅, can lead to the formation of different vanadium phosphate compounds under the same hydrothermal conditions. sci-hub.st

PrecursorsTemperature (°C)TimeResulting Compound TypeReference
V₂O₅, H₃PO₄18024 hoursVOPO₄·2H₂O sci-hub.st
NH₄VO₃, H₃PO₄18024 hours[H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O sci-hub.st
Y₂O₃, V₂O₅, Ethyl Acetate230Not SpecifiedYVO₄ researchgate.net

Solid-State Reaction Techniques for Vanadium and Yttrium Incorporations

Solid-state reaction, or the ceramic method, is a conventional and powerful technique for synthesizing inorganic materials. It involves heating a mixture of solid reactants to high temperatures, often for extended periods, to allow for diffusion and reaction to form the desired product. This method is widely used for producing thermally stable oxides, phosphates, and borates.

For the incorporation of vanadium and yttrium into a borate-phosphate matrix, the solid-state approach would involve intimately mixing stoichiometric amounts of precursor powders, such as Y₂O₃, V₂O₅, (NH₄)₂HPO₄ (diammonium hydrogen phosphate), and B₂O₃ (boron trioxide). The mixture is typically ground to ensure homogeneity, pressed into pellets, and then subjected to a series of heating and cooling cycles. icph.fr Temperatures for these reactions are generally high, often in the range of 600°C to 1200°C. icph.fr The formation of the target compound occurs through solid-state diffusion, and intermediate grinding steps may be necessary to ensure complete reaction. While straightforward, this method can sometimes lead to multiphasic products if the reaction kinetics are slow or if intermediate phases are particularly stable. icph.fr Studies on related systems, such as lead and bismuth borate-phosphates, have demonstrated the successful synthesis of new mixed-anion compounds like Pb₄O(BO₃)(PO₄) and Bi₄O₃(BO₃)(PO₄) via high-temperature solid-state reactions. ingentaconnect.com

ReactantsTemperature (°C)Reaction EnvironmentProduct TypeReference
V₂O₅, P₂O₅300Closed System (Autoclave)α-VOPO₄, (VO)₂P₂O₇ icph.fr
PbO, H₃BO₃, (NH₄)₂HPO₄750AirPb₄O(BO₃)(PO₄) ingentaconnect.com
Bi₂O₃, H₃BO₃, (NH₄)₂HPO₄800AirBi₄O₃(BO₃)(PO₄) ingentaconnect.com

Boron Flux Methods and Their Efficacy in Complex Borate-Phosphate Systems

The boron flux method, also known as high-temperature solution growth, utilizes a molten salt, typically a borate such as boric acid (H₃BO₃) or borax (B76245) (Na₂B₄O₇·10H₂O), as a solvent for the synthesis of crystalline materials. acs.orgborax.com This technique is particularly advantageous for growing high-quality single crystals and for synthesizing complex structures at temperatures lower than those required for solid-state reactions. northwestern.edu The molten flux provides an excellent medium for the transport of reactants, facilitating crystal nucleation and growth. northwestern.edu

In the synthesis of complex systems like yttrium vanadium borate-phosphates, the constituent oxides (Y₂O₃, V₂O₅) and a phosphate source would be mixed with a large excess of the borate flux. acs.org The mixture is heated to a high temperature (e.g., 900-1100°C) to melt the flux and dissolve the reactants, held at that temperature to ensure homogenization, and then slowly cooled to allow for crystallization of the product. icph.fr After cooling, the excess flux is dissolved away, typically with hot water or dilute acid, to isolate the product crystals. acs.org Molten boric acid itself can serve as both a reactant and the reaction medium. acs.org This method has proven effective for the synthesis of novel rare-earth polyborates and other complex borate-containing materials. acs.orgnih.gov The choice of flux composition and the cooling rate are critical parameters that control the phase and quality of the final product. nih.gov

Template-Assisted Synthesis of Ordered Anionic Frameworks

To exert greater control over the crystal structure and create ordered porous frameworks, template-assisted synthesis is often employed. This approach involves the use of a structure-directing agent (SDA), or template, during the synthesis process. The template molecule, typically an organic amine or a metal complex, influences the organization of the inorganic precursors, guiding the formation of a specific framework structure. sci-hub.st Upon completion of the synthesis, the template is removed, usually by heating, leaving behind a crystalline material with a defined pore structure.

This method is commonly used in conjunction with hydrothermal synthesis. For instance, in the formation of vanadium borophosphate clusters, organic amines and metal complexes can direct the assembly of the inorganic framework. nih.gov The size, shape, and charge of the template molecule play a crucial role in determining the final architecture of the borophosphate. This technique offers a pathway to novel materials with open-framework structures, which are of interest for applications in catalysis, ion exchange, and molecular sieving. The synthesis of a metallo-organically templated borate, [Cu(en)₂][B₇O₁₃H₃], demonstrates how metal-organic moieties can be encapsulated within and weakly coordinate to a novel 2-D borate polymer framework. sci-hub.st

Exploration of Novel Synthesis Pathways for Multi-Component Borate-Phosphates

The quest for new materials with unique properties continually drives the exploration of novel synthesis pathways. Beyond the conventional methods, several other techniques are being investigated for the preparation of multi-component borate-phosphates.

Precipitation Method: This technique involves the reaction of soluble precursors in a solution to form an insoluble product. It offers a simple, low-temperature route to fine powders. For example, a series of vanadium and bismuth-substituted yttrium phosphates (YP₍₁₋ₓ₎VₓO₄ and related compounds) were successfully prepared by a chemical precipitation method, followed by drying. acs.orgborax.com This approach allows for good control over stoichiometry and can produce homogenous, nano-sized particles. acs.org

Sol-Gel Synthesis: This wet-chemical technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. It allows for the mixing of components at an atomic level, leading to highly homogeneous products at lower temperatures compared to solid-state reactions. researchgate.netvu.lt Vanadium phosphates have been prepared via a sol-gel route by reacting vanadium alkoxides with phosphoric acid. researchgate.net Similarly, yttrium aluminum garnets doped with vanadium have been synthesized using aqueous sol-gel methods, demonstrating the versatility of this approach for incorporating various elements into a complex oxide lattice. vu.lt

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat the reactants. The direct and efficient heating can significantly reduce reaction times from hours or days to minutes, often resulting in products with smaller particle sizes and narrower size distributions. rsc.orgus.es Microwave-assisted hydrothermal and solvothermal methods have been successfully applied to synthesize yttrium phosphates and vanadates, suggesting their potential for the rapid synthesis of more complex multi-component systems like vanadium yttrium borate-phosphates. us.esunesp.br

Crystallographic and Structural Analysis of Vanadium;yttrium 3+ ;borate;phosphate

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Connectivity

For complex borophosphates, SC-XRD reveals how the fundamental building blocks—such as borate (B1201080), phosphate (B84403), and vanadate (B1173111) polyhedra—are interconnected. For instance, the analysis of a related vanadium borophosphate, CsV₃(H₂O)₂[B₂P₄O₁₆(OH)₄], determined its monoclinic crystal structure and the intricate connectivity of its anionic framework. researchgate.net In this compound, the analysis showed that the framework is constructed from VO₄(OH)₂ and VO₄(H₂O)₂ octahedra, which are linked to trimeric borophosphate groups. researchgate.net Similarly, for the compound [Co(en)₃]₂[V₃P₃BO₁₉][H₂PO₄]·4H₂O, SC-XRD was used to identify the presence of isolated [V₃P₃BO₁₉]⁵⁻ cluster anions. nih.gov

In yttrium-containing systems, such as YCrB₄, single-crystal analysis provides precise positional parameters for the yttrium atoms, revealing their coordination environment within the boron framework. nih.gov For a hypothetical Vanadium;Yttrium(3+);Borate;Phosphate crystal, this technique would be indispensable for mapping the exact locations of Y³⁺ cations and determining how they are integrated within the vanadium borophosphate network.

Table 1: Illustrative Single-Crystal XRD Data for Analogous Compounds

Compound Crystal System Space Group Lattice Parameters Reference
CsV₃(H₂O)₂[B₂P₄O₁₆(OH)₄] Monoclinic C2/m a = 958.82 pm, b = 1840.8 pm, c = 503.49 pm, β = 110.675° researchgate.net
[Co(en)₃]₂[V₃P₃BO₁₉][H₂PO₄]·4H₂O Monoclinic C2/c a = 32.8492 Å, b = 11.9601 Å, c = 22.6001 Å, β = 108.9630° nih.gov

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a crucial technique for identifying crystalline phases in a polycrystalline sample and for refining their lattice parameters. For newly synthesized materials, PXRD patterns serve as a fingerprint, allowing for comparison with databases to identify known phases or confirm the formation of a new structure.

In the study of yttrium-based compounds, PXRD is routinely used to characterize the products of solid-state reactions. For example, investigations of yttrium borates have identified various polymorphs, including hexagonal, orthorhombic, and monoclinic structures, each with distinct PXRD patterns and lattice parameters. confer.czresearchgate.net The analysis of YAl₃(BO₃)₄, for instance, uses Rietveld refinement of PXRD data to confirm its trigonal huntite structure. nih.gov Similarly, the well-characterized yttrium orthovanadate (YVO₄) shows a zircon tetragonal structure, which is readily identified by its characteristic diffraction peaks. wikipedia.org

For a material like this compound, PXRD would be the primary tool to verify that a single-phase material has been synthesized and to determine its unit cell dimensions. Any impurities or unreacted starting materials would appear as additional peaks in the diffractogram. confer.czresearchgate.net

Table 2: Crystalline Phase Data for Yttrium Borates from PXRD

Compound/Phase Crystal System Space Group Lattice Parameters (nm) Reference
YBO₃ Hexagonal P6₃/m a = 0.378, c = 0.881 confer.cz
Y₃BO₆ (Y₁₇.₃₃(BO₃)₄(B₂O₅)₂O₁₆) Monoclinic Cm a = 1.81662, b = 0.36516, c = 1.39775 confer.czresearchgate.net

Electron Diffraction and High-Resolution Transmission Electron Microscopy for Local Structure

While X-ray diffraction provides information averaged over a bulk sample, electron diffraction (ED) and high-resolution transmission electron microscopy (HRTEM) are powerful techniques for probing the local structure at the nanoscale. HRTEM can visualize the atomic arrangement directly, revealing the crystal lattice, defects, and grain boundaries. ED patterns, obtained from much smaller sample volumes than XRD, can determine the crystal structure of individual nanocrystals or identify local ordering that is not apparent in bulk analysis. For complex quaternary oxides, these methods are invaluable for identifying stacking faults, intergrowths of different phases, or amorphous domains that may be present in the material.

Analysis of Vanadium Coordination Polyhedra and Oxidation States within the Framework

Vanadium exhibits remarkable structural diversity due to its ability to adopt multiple oxidation states (commonly +3, +4, and +5) and coordination numbers. nih.gov The geometry of the vanadium coordination polyhedron is strongly correlated with its oxidation state. researchgate.net

Vanadium(V) often forms tetrahedral (VO₄) or trigonal bipyramidal (VO₅) polyhedra.

Vanadium(IV) is typically found in square pyramidal [1+4] coordination or distorted octahedral [1+4+1] coordination, often as part of the vanadyl cation (VO²⁺). uh.edu

Vanadium(III) generally prefers a more regular octahedral (VO₆) coordination. researchgate.net

In vanadium borophosphate glasses and crystals, V⁵⁺ and V⁴⁺ are the most common oxidation states. researchgate.netsigmaaldrich.com The coordination environment can range from VO₄ tetrahedra to VO₅ trigonal bipyramids and VO₆ octahedra, which can act as either network formers or modifiers depending on the composition. mdpi.com Structural analysis via techniques like X-ray absorption spectroscopy or bond valence sum calculations derived from diffraction data is used to determine the oxidation state and local geometry of the vanadium centers within the borophosphate framework. uh.edu

Investigation of Yttrium Cation Sites and Their Influence on Anionic Network Distortion

The yttrium cation (Y³⁺) is a hard Lewis acid with a relatively large ionic radius. In oxide-based crystal structures, it typically exhibits high coordination numbers, commonly ranging from 6 to 12. youtube.com In yttrium borates and related compounds, Y³⁺ ions are found in various coordination environments, such as the six-fold oxygen coordination within trigonal prisms in huntite-type structures like YAl₃(BO₃)₄. nih.gov

Characterization of Borate and Phosphate Anionic Units and Their Linkages

The anionic framework of a borophosphate material is built from two primary units: borate and phosphate groups. Boron can exist in either trigonal planar [BO₃]³⁻ coordination or tetrahedral [BO₄]⁵⁻ coordination. mdpi.com Phosphorus is almost exclusively found in tetrahedral [PO₄]³⁻ coordination.

These fundamental units can exist in several states of polymerization:

Isolated units: Discrete BO₃, BO₄, or PO₄ groups that are not directly linked to each other.

Chains and Rings: Corner-sharing between tetrahedra (and triangles) can form extended one-dimensional chains or cyclic structures.

Layers and Frameworks: Further cross-linking in two or three dimensions leads to the formation of complex layered or three-dimensional anionic networks.

In vanadium borophosphates, these units are interconnected via shared oxygen atoms, and they also link to the vanadium coordination polyhedra. For example, studies on related materials have identified B-O-V and P-O-V linkages, which are crucial to the formation of the extended solid-state structure. mdpi.com The specific nature of these linkages and the ratio of BO₃ to BO₄ groups can be elucidated using techniques like FTIR and solid-state NMR spectroscopy in conjunction with diffraction data.

Discovery and Characterization of Novel Anionic Cluster Formations

A fascinating aspect of vanadium borophosphate chemistry is the tendency for the constituent polyhedra to self-assemble into large, discrete, and often highly symmetric anionic clusters. nih.gov These clusters can be considered molecular building blocks that then arrange to form the final crystal lattice, often templated by organic or complex metal cations. nih.gov

A prominent example is the isolated [V₃P₃BO₁₉]⁵⁻ cluster anion, which was identified through single-crystal X-ray diffraction. nih.gov This 0D cluster is formed from the intricate connection of VO₄, PO₄, and BO₄ tetrahedra. Another well-characterized example is the water-soluble, six-membered ring cluster [(NH₄) ⊃ V₂P₂BO₁₂]₆. koreascience.kr The synthesis and characterization of these novel cluster formations are a significant area of research, as the size and shape of the cluster can be controlled by the choice of templating agent, leading to new materials with potentially unique properties. nih.gov

Spectroscopic Characterization of Electronic and Vibrational Properties

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Anion Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the various anionic groups present within the borophosphate network. The spectra of these materials are characterized by distinct bands corresponding to the vibrational modes of borate (B1201080) and phosphate (B84403) units.

In the borate network, FTIR and Raman spectra typically reveal the presence of both trigonal BO₃ and tetrahedral BO₄ units. researchgate.net Characteristic bands for B-O stretching vibrations of trigonal BO₃ units are observed in the region of 1170-1400 cm⁻¹. researchgate.netmdpi.com The bending of B-O-B linkages in the boron-oxygen network gives rise to a band around 710 cm⁻¹. researchgate.net The presence of BO₄ units is often confirmed by bands in the 860-1100 cm⁻¹ region, which are attributed to the stretching vibrations of B-O bonds in these tetrahedral units. researchgate.netmdpi.com

For the phosphate component, vibrational spectra show characteristic bands for P-O stretching and bending modes. The symmetric stretching vibrations of non-bridging oxygen atoms in PO₄ tetrahedra (Q⁰ units) are typically found around 940-950 cm⁻¹. The asymmetric stretching vibrations of P-O-P linkages (Q¹ units) and the symmetric stretching of terminal P-O bonds in diphosphate (B83284) groups (Q¹) occur in the regions of 760-780 cm⁻¹ and 980-1040 cm⁻¹, respectively. The asymmetric stretching of PO₂ groups in metaphosphate chains (Q² units) is observed at higher wavenumbers, typically between 1100 cm⁻¹ and 1250 cm⁻¹. The broadening of bands can suggest an increase in the connectivity of the glass network. researchgate.net

The interaction between the borate and phosphate networks can be inferred from shifts in band positions and the appearance of new bands. For instance, the formation of B-O-P linkages can influence the vibrational modes of both borate and phosphate groups.

Table 1: Typical Vibrational Band Assignments in Borophosphate Glasses

Wavenumber (cm⁻¹) Assignment
~710 B-O-B bending vibrations
860-1100 B-O stretching in BO₄ units
1170-1400 B-O stretching in BO₃ units
760-780 Asymmetric stretching of P-O-P linkages
940-1040 Symmetric stretching of P-O bonds in phosphate units

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B, ³¹P, ⁵¹V, ⁸⁹Y) for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for providing quantitative information about the local structure and connectivity of the constituent atoms in Vanadium;yttrium(3+);borate;phosphate. By probing specific nuclei, detailed insights into their coordination environments can be obtained.

¹¹B NMR: Boron-11 NMR is particularly effective for distinguishing between three-coordinated ( B) and four-coordinated ( researchgate.netB) boron atoms. mdpi.comresearchgate.net The chemical shift ranges for these species are generally distinct, allowing for their quantification. researchgate.net The presence of yttrium and vanadium can influence the chemical shifts and line shapes of the ¹¹B NMR spectra, providing information about the interactions between the network formers and modifiers. Ultrahigh field ¹¹B MAS NMR can further help in identifying different ring and non-ring borate species. researchgate.netscispace.com

³¹P NMR: Phosphorus-31 NMR is used to characterize the phosphate speciation. mdpi.com The spectra can differentiate between different phosphate tetrahedra (Qⁿ units) based on the number (n) of bridging oxygen atoms connecting them to neighboring phosphate or borate tetrahedra. For example, distinct signals can be observed for orthophosphate (Q⁰), pyrophosphate (Q¹), and metaphosphate (Q²) units. rsc.org The formation of P-O-B linkages can be confirmed using double resonance techniques like ¹¹B{³¹P} Rotational Echo Double Resonance (REDOR) NMR, which measures the dipolar coupling between the two nuclei. rsc.org

⁵¹V NMR: Vanadium-51 NMR provides information about the coordination environment and oxidation state of vanadium. In oxide glasses, vanadium can exist in different coordination states, such as tetrahedral (V⁴) and pentavalent vanadate (B1173111) units (V⁵). elpub.ru The chemical shifts in ⁵¹V NMR are sensitive to the local symmetry and the nature of the surrounding ligands. The presence of mixed vanadate and phosphate units (V-O-P) can also be identified. elpub.ru

⁸⁹Y NMR: While less common, Yttrium-89 NMR can be used to probe the local environment of yttrium atoms. The chemical shifts in ⁸⁹Y NMR are sensitive to the coordination number and the nature of the surrounding oxygen atoms, providing insights into how yttrium is incorporated into the borophosphate network.

Table 2: Summary of NMR Nuclei and Their Applications

Nucleus Spin Natural Abundance (%) Information Obtained
¹¹B 3/2 80.1 Coordination number (BO₃ vs. BO₄), ring vs. non-ring structures
³¹P 1/2 100 Phosphate speciation (Qⁿ units), P-O-B connectivity
⁵¹V 7/2 99.75 Vanadium coordination and oxidation state, V-O-P linkages

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in the compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its chemical state.

XPS has been successfully used to determine the content of different oxidation states of transition metals in oxide glasses. researchgate.net For this compound, XPS can be employed to quantify the relative concentrations of vanadium in its various oxidation states, such as V⁵⁺ and V⁴⁺. researchgate.net The core-level spectra of V 2p can be deconvoluted into components corresponding to these different oxidation states.

The O 1s spectrum is also highly informative, as it can be resolved into components representing different types of oxygen environments, such as bridging oxygens (B-O-B, P-O-P, B-O-P) and non-bridging oxygens. rsc.org This provides valuable information about the connectivity of the glass network. The binding energies of the core levels of yttrium, boron, and phosphorus can also be analyzed to understand their chemical environments.

Table 3: Representative Binding Energies from XPS Analysis

Core Level Typical Binding Energy Range (eV) Information Derived
V 2p₃/₂ 515 - 518 Vanadium oxidation state (V⁴⁺, V⁵⁺)
O 1s 530 - 534 Bridging vs. Non-bridging oxygens, B-O-P linkages
B 1s 191 - 194 Boron coordination environment
P 2p 133 - 136 Phosphate chemical environment

Electron Paramagnetic Resonance (EPR) for Paramagnetic Vanadium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the study of materials with unpaired electrons. In the context of this compound, EPR is primarily used to investigate the paramagnetic V⁴⁺ (d¹) species, often present as the vanadyl ion (VO²⁺). researchgate.netutexas.eduudel.edu

The EPR spectra of V⁴⁺ ions in glassy matrices are typically characterized by a hyperfine structure arising from the interaction of the unpaired electron with the nuclear spin of ⁵¹V (I = 7/2). researchgate.net This results in a spectrum with eight parallel and eight perpendicular components. Analysis of the spin Hamiltonian parameters (g-values and hyperfine coupling constants, A) provides detailed information about the local environment of the V⁴⁺ ions. researchgate.netresearchgate.net

The values of g-tensor and A-tensor are sensitive to the symmetry of the ligand field around the vanadium ion. researchgate.net In many oxide glasses, vanadyl ions are found in tetragonally distorted octahedral sites. researchgate.netresearchgate.netnih.gov The degree of tetragonality can be inferred from the spin Hamiltonian parameters. researchgate.net EPR can also be used to study the clustering of vanadium ions and their interactions with the surrounding network. researchgate.net The intensity of the EPR signal is proportional to the concentration of paramagnetic V⁴⁺ ions, allowing for their quantification.

Table 4: Typical EPR Spin Hamiltonian Parameters for V⁴⁺ in Oxide Glasses

Parameter Description Typical Value Range
g∥ Parallel component of the g-tensor 1.92 - 1.94
g⊥ Perpendicular component of the g-tensor 1.96 - 1.99
A∥ Parallel component of the hyperfine coupling constant (150 - 180) x 10⁻⁴ cm⁻¹

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of materials. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the spectrum, near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com For vanadium, the pre-edge features in the V K-edge XANES spectrum are particularly sensitive to its coordination environment and oxidation state. researchgate.netnasa.gov The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. unam.mx

The EXAFS region, at higher energies past the edge, contains information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govresearchgate.net By analyzing the EXAFS oscillations, it is possible to determine the V-O bond lengths and the number of nearest oxygen neighbors for vanadium ions in the glass. researchgate.net Similar analyses can be performed at the Y K-edge to determine the local structure around the yttrium ions. This information is crucial for building a comprehensive model of the atomic arrangement in this compound.

Table 5: Information Obtained from XAS Analysis

Technique Region Information Provided
XANES Near-edge Oxidation state, coordination geometry (e.g., tetrahedral vs. octahedral)

Mechanisms of Formation and Structural Stability in Vanadium;yttrium 3+ ;borate;phosphate Systems

Thermodynamic Considerations in Phase Equilibria and Stability Diagrams

Phase diagrams are graphical representations of the equilibrium phases of a system as a function of temperature, pressure, and composition. For a quaternary system, a full phase diagram is complex and multidimensional. However, examining simpler, related systems can provide valuable insights. For instance, studies on borophosphate systems reveal the formation of various crystalline and amorphous phases depending on the B₂O₃/P₂O₅ ratio and the nature of the modifying cations. mdpi.com The introduction of yttrium and vanadium would add further complexity, with the potential for the formation of new ternary or quaternary phases. The final equilibrium phase will be the one with the lowest Gibbs free energy under the given conditions.

Table 1: Factors Influencing Thermodynamic Stability

FactorDescription
Gibbs Free Energy of Formation (ΔG°f) A negative value indicates a thermodynamically favorable formation. The magnitude reflects the stability of the compound relative to its constituent elements.
Enthalpy of Formation (ΔH°f) The heat absorbed or released during the formation of the compound. Exothermic reactions (negative ΔH°f) generally lead to more stable products.
Entropy of Formation (ΔS°f) The change in disorder during the formation of the compound. An increase in entropy (positive ΔS°f) contributes to a more negative ΔG°f.
Phase Equilibria The state of balance between different phases (solid, liquid, gas) in the system at a given temperature, pressure, and composition.
Component Oxide Interactions The chemical interactions and bond formation between the constituent oxides (Y₂O₃, V₂O₅, B₂O₃, P₂O₅) play a crucial role in the overall stability.

Kinetic Studies of Crystal Growth and Nucleation Processes

The formation of a crystalline solid from a solution, melt, or vapor phase is a kinetic process that involves two main stages: nucleation and crystal growth. Nucleation is the initial formation of small, stable nuclei of the new phase, while crystal growth is the subsequent increase in the size of these nuclei.

The rate of nucleation is highly dependent on the level of supersaturation, temperature, and the presence of impurities or nucleation agents. In the context of vanadium;yttrium(3+);borate (B1201080);phosphate (B84403) systems, the formation of initial nuclei is a critical step that can influence the final crystal structure and morphology. The growth mechanism of yttrium vanadate (B1173111) (YVO₄), a related compound, has been suggested to occur via a three-step process of nucleation, oriented aggregation of primary nanoparticles, and subsequent Ostwald ripening. ethz.ch A similar multi-step process can be envisaged for the more complex quaternary system.

Once stable nuclei are formed, crystal growth proceeds by the addition of constituent ions or molecules to the crystal surface. The rate of crystal growth is influenced by factors such as temperature, concentration of reactants, and the presence of growth inhibitors or promoters. The relative growth rates of different crystal faces determine the final morphology of the crystals. ethz.ch Understanding the kinetics of these processes is essential for controlling the size, shape, and purity of the final product.

Table 2: Key Parameters in Crystal Growth and Nucleation

ParameterDescription
Supersaturation The driving force for both nucleation and crystal growth. It is the ratio of the actual concentration of the solute to its equilibrium concentration.
Nucleation Rate The number of new, stable nuclei formed per unit time and volume. It is highly sensitive to supersaturation and temperature.
Crystal Growth Rate The rate at which the dimensions of a crystal increase. It is influenced by diffusion of solutes to the crystal surface and their incorporation into the crystal lattice.
Activation Energy for Nucleation The energy barrier that must be overcome for the formation of a stable nucleus.
Induction Time The time elapsed before the appearance of a detectable new phase. It is related to the rates of nucleation and initial growth.

Influence of Reaction Parameters on Anionic Network Assembly

The anionic network in borophosphate systems is composed of interconnected borate (BO₃ and BO₄) and phosphate (PO₄) tetrahedra. The specific arrangement and connectivity of these units are highly dependent on the reaction parameters during synthesis. The "mixed glass former effect" in borophosphate glasses, for example, demonstrates that the properties of the glass are not a simple linear combination of the properties of the individual borate and phosphate glasses, but are strongly influenced by the formation of B-O-P linkages. rsc.org

Several key reaction parameters can be manipulated to control the assembly of the anionic network in vanadium;yttrium(3+);borate;phosphate systems:

pH of the reaction medium: The pH of the solution can significantly affect the hydrolysis and condensation reactions of the borate and phosphate precursors, thereby influencing the structure of the resulting network. frontiersin.org In aqueous synthesis routes, pH control is crucial for obtaining the desired phase and morphology.

Temperature and duration of reaction/calcination: The temperature profile during synthesis, including the rate of heating, final calcination temperature, and dwell time, plays a critical role in the crystallization process and the final phase composition. Higher temperatures generally promote the formation of more crystalline and thermodynamically stable phases.

Nature and concentration of precursors: The choice of starting materials (e.g., nitrates, oxides, or alkoxides of yttrium and vanadium; boric acid or borates; phosphoric acid or phosphates) and their relative concentrations will dictate the stoichiometry of the final product and can influence the reaction pathways.

Synthesis method: Different synthesis techniques, such as solid-state reaction, sol-gel, hydrothermal, or flux methods, can lead to products with different microstructures and properties due to variations in the reaction environment and kinetics. researchgate.netunizar.es The sol-gel method, for instance, allows for mixing of the components at an atomic level, potentially leading to more homogeneous products at lower temperatures. mdpi.com

By carefully controlling these parameters, it is possible to tailor the structure of the anionic network and, consequently, the physical and chemical properties of the final material.

Thermal Stability and Phase Transformations at Elevated Temperatures

The thermal stability of a material refers to its ability to resist decomposition or phase changes at elevated temperatures. This is a critical property for materials intended for high-temperature applications. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to study the thermal behavior of materials.

For complex oxides like this compound, the thermal decomposition process can be intricate, involving multiple steps such as dehydration, dehydroxylation, and the eventual breakdown of the borophosphate network. The decomposition of yttrium-containing organometallic precursors, for example, has been shown to proceed through several stages, leading to the formation of yttrium oxide at high temperatures. osti.gov

In yttrium-doped phosphate-based glasses, the addition of yttrium oxide can influence the crystallization behavior and thermal stability. worktribe.com TGA/DSC studies can reveal the glass transition temperature (Tg), the onset of crystallization (Tx), and the peak crystallization temperature (Tc). The difference between Tx and Tg (ΔT) is often used as a measure of the thermal stability of a glass against crystallization.

At very high temperatures, this compound may undergo phase transformations, leading to the formation of different crystalline structures or decomposition into simpler oxides. The specific transformation temperatures and the nature of the resulting phases will depend on the initial composition and structure of the material. High-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying these phase transformations in situ.

Table 3: Thermal Analysis Data for a Related Yttrium-Doped Phosphate Glass System

Y₂O₃ content (mol%)Tg (°C)Tx (°C)Tc (°C)ΔT (Tx - Tg) (°C)
0450550580100
146556059595
348057561095
549558562590

Note: This data is illustrative and based on a representative yttrium-doped phosphate glass system. The actual values for a this compound compound may vary.

Chemical Stability and Resistance to Degradation in Various Environments

The chemical stability of a material is its ability to resist chemical attack from its surrounding environment. For materials like this compound, this is particularly important for applications where they may come into contact with moisture, acidic or alkaline solutions, or corrosive gases.

The chemical durability of borophosphate glasses is known to be influenced by the B₂O₃/P₂O₅ ratio. The formation of B-O-P bonds can improve the resistance to dissolution in aqueous media compared to pure phosphate glasses, which are often hygroscopic. researchgate.net However, the durability can vary significantly depending on the specific composition and the nature of the chemical environment. Studies on sodium borophosphate glasses have shown that the dissolution rate can be higher in acidic media compared to alkaline or neutral solutions. isca.me

The resistance to degradation can be evaluated by immersing the material in various solutions (e.g., deionized water, acidic solutions like HCl, and alkaline solutions like NaOH) at different temperatures and for varying durations. The extent of degradation can be quantified by measuring the weight loss of the material over time.

Table 4: Chemical Durability of a Representative Borophosphate Glass in Different Media

MediumTemperatureDissolution Rate (g/cm²/h)
Deionized WaterRoom TemperatureLow
10% HClRoom TemperatureHigh
10% NaOHRoom TemperatureModerate

Note: The dissolution rates are qualitative and depend on the specific glass composition and experimental conditions.

Advanced Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of a material. For Vanadium;yttrium(3+);borate (B1201080);phosphate (B84403), SEM analysis would reveal key characteristics such as the shape, size, and aggregation of its constituent particles. Researchers would typically analyze powder samples by mounting them on a conductive stub and sputter-coating them with a conductive material like gold or carbon to prevent charging under the electron beam.

The resulting micrographs would provide qualitative information about the surface texture and particle agglomeration. Quantitative data on particle size distribution could be obtained by measuring a statistically significant number of particles from the SEM images. This data is often presented in a histogram to show the average particle size and the breadth of the size distribution. For instance, in related yttrium phosphate-vanadate materials, SEM has been used to observe particle aggregation and morphology changes due to synthesis conditions. researchgate.net

Transmission Electron Microscopy (TEM) for Microstructural Features and Crystal Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the examination of internal microstructural features. For a crystalline or polycrystalline material like Vanadium;yttrium(3+);borate;phosphate, TEM would be invaluable for observing features such as grain boundaries, dislocations, stacking faults, and other crystal defects. High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing insights into the crystal structure and the presence of any localized structural variations.

TEM analysis of related complex oxide materials, such as vanadium-doped borate glasses, has been used to confirm their amorphous nature or to identify the presence and size distribution of nanoparticles within a glass matrix. researchgate.netpreprints.orgresearchgate.net This suggests that for this compound, TEM would be critical in determining its degree of crystallinity and identifying any secondary phases or nanoscale inhomogeneities.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of a material at the nanoscale. Unlike electron microscopy techniques, AFM does not require a vacuum and can provide three-dimensional surface profiles. For this compound, AFM would be used to measure surface roughness with high precision and to visualize nanoscale features that may not be discernible with SEM.

The data from AFM can be used to calculate parameters such as the root mean square (RMS) roughness and the average surface roughness. This information is particularly important for applications where surface interactions are critical. In studies of similar materials, AFM has been employed to investigate the surface characteristics that influence luminescent properties. researchgate.net

Porosity and Surface Area Measurements for Material Textural Properties

The textural properties of a material, including its specific surface area, pore volume, and pore size distribution, are critical for applications in catalysis, adsorption, and sensing. These properties are typically determined through gas sorption analysis, most commonly using nitrogen as the adsorbate at 77 K (the Brunauer-Emmett-Teller, or BET, method).

For this compound, BET analysis would provide the specific surface area, which is a measure of the total surface area per unit of mass. The analysis of the adsorption-desorption isotherm can also yield information about the pore structure. For example, the shape of the hysteresis loop in the isotherm can indicate the type of pores present (e.g., cylindrical, slit-shaped). Research on related yttrium vanadate (B1173111) and phosphate phosphors has shown that synthesis methods can significantly impact the specific surface area and pore structure of the final material. researchgate.net

A hypothetical data table summarizing the kind of results that would be obtained from such analyses is presented below.

Characterization TechniqueParameter MeasuredHypothetical Value
Scanning Electron Microscopy (SEM)Average Particle Size1.5 µm
Transmission Electron Microscopy (TEM)Crystallite Size80 nm
Atomic Force Microscopy (AFM)RMS Surface Roughness5.2 nm
BET AnalysisSpecific Surface Area12.5 m²/g
BET AnalysisTotal Pore Volume0.04 cm³/g

Structure Property Relationships in Vanadium;yttrium 3+ ;borate;phosphate Materials

Correlating Anionic Framework Architecture with Electronic Structure

The electronic properties of vanadium;yttrium(3+);borate (B1201080);phosphate (B84403) are intrinsically linked to the architecture of their anionic framework. These materials are classified as borate phosphates, which are mixed anion compounds containing distinct borate and phosphate groups. assignmentpoint.com The structural chemistry of borophosphates is remarkably diverse, featuring complex anionic structures built from BO₃, BO₄, and PO₄ fundamental units. assignmentpoint.comresearchgate.net These units can connect in various ways to form isolated clusters, chains, layers, or three-dimensional networks, and this dimensionality directly governs the electronic band structure. assignmentpoint.comresearchgate.net

Borates are known for their advantageous optical characteristics, such as wide transparency ranges and large electronic band gaps, which stem from the stable electronic configuration of the B-O bonds. nih.govresearchgate.net The incorporation of phosphate tetrahedra alongside borate triangles and tetrahedra introduces a higher degree of structural versatility. For instance, in compounds like CsNa₂Y₂(BO₃)(PO₄)₂, a three-dimensional anionic framework of [Y₂(BO₃)(PO₄)₂]∞ is formed. researchgate.netnih.gov The specific arrangement and connectivity of the borate and phosphate polyhedra within this framework dictate the material's electronic band gap and optical properties. The structural diversity allows for the creation of materials with tailored electronic behaviors, making them interesting for applications in optics and electronics. researchgate.net

Table 1: Correlation between Anionic Framework and Electronic Properties in Borate-Phosphate Materials
Framework TypeDescriptionTypical Electronic PropertyExample Compound
Isolated Anions/ClustersDiscrete [BO₃]³⁻, [PO₄]³⁻ or small borophosphate clusters separated by cations.Wide band gap, insulator behavior.Ca₃(BO₃)₂ assignmentpoint.com
Chains (1D)Borate and phosphate tetrahedra linked to form one-dimensional chains.Anisotropic electronic properties.CsZn₄(BO₃)(PO₄)₂ features ¹∞[Zn₄BO₁₁] chains. researchgate.net
Layers (2D)Extended two-dimensional sheets of interconnected borate and phosphate groups.Potential for 2D electronic phenomena.Fe(H₂O)₂[B₂P₂(OH)₂]∙H₂O mdpi.com
Frameworks (3D)A fully interconnected three-dimensional network of borate and phosphate polyhedra.Tunable band gap, potential for semiconductivity or ionic conductivity.CsNa₂Y₂(BO₃)(PO₄)₂ nih.gov

Influence of Vanadium Oxidation States and Coordination on Material Behavior

The coordination environment of the vanadium ion—whether it is tetrahedrally, square-pyramidally, or octahedrally coordinated by oxygen atoms—also plays a critical role. mdpi.comnih.gov The geometry of the VOₓ polyhedron affects the electronic structure and the reactivity of the vanadium center. nih.gov In glass systems, the concentration of vanadium can determine its structural role; at low concentrations, it may act as a network modifier, while at higher concentrations, it can become a network former, creating V-O-B or V-O-P linkages that alter the network's properties. mdpi.com This dual role allows for fine-tuning of the material's characteristics by simply adjusting the vanadium content. mdpi.compreprints.org

Table 2: Effect of Vanadium Oxidation State and Coordination
Oxidation StateTypical CoordinationExample SystemImpact on Material Behavior
V⁵⁺VO₄ (tetrahedral), VO₅ (square pyramidal)NH₄VO₃, ε-VOPO₄Strong oxidizing agent, catalytically active in oxidation reactions, high potential in cathodes. nih.govresearchgate.netnih.gov
V⁴⁺VO₅ (square pyramidal), VO₆ (octahedral)VOSO₄, LiVOPO₄Paramagnetic properties, key role in redox processes for energy storage. nih.govresearchgate.net
V³⁺VO₆ (octahedral)VCl₃, Li₂VOPO₄Different electronic and magnetic properties compared to V⁴⁺/V⁵⁺; lower redox potential. nih.govresearchgate.net

Role of Yttrium Incorporation in Modulating Anionic Network and Interstitial Sites

The incorporation of yttrium(3+) cations into the borate-phosphate structure serves several critical functions in modulating the anionic network and the nature of interstitial sites. As a relatively large and electropositive ion, Y³⁺ acts as a structural stabilizer, influencing the way borate and phosphate groups connect and arrange themselves in three dimensions. semanticscholar.org

In compounds such as CsNa₂Y₂(BO₃)(PO₄)₂, the yttrium ions are not merely occupying interstitial spaces but are integral components of the primary [Y₂(BO₃)(PO₄)₂]∞ framework. nih.gov They form Y-O bonds, creating coordination polyhedra (e.g., distorted cubes or tenfold coordination environments) that act as nodes, linking the borate and phosphate anions into a stable, extended structure. semanticscholar.orgresearchgate.net The size and charge of the yttrium ion dictate the dimensions of the channels and cavities within the framework. These interstitial sites can then host other cations, which is crucial for properties like ionic conductivity and for the design of phosphors, where activator ions are placed at these specific lattice positions. cjsc.ac.cn By substituting yttrium with other rare-earth elements of different ionic radii, it is possible to systematically alter the lattice parameters and, consequently, the material's properties. bas.bg

Table 3: Structural Influence of Yttrium in Borate and Borate-Phosphate Lattices
CompoundY³⁺ Coordination NumberStructural Role of YttriumEffect on Anionic Network
π-YBO₃8Forms distorted Y-O cubes that link B₃O₉ rings.Stabilizes a hexagonal structure. semanticscholar.org
YB₇O₁₂10Occupies channels within a highly condensed framework of BO₄ tetrahedra.Acts as a template for a unique, dense borate framework. researchgate.net
CsNa₂Y₂(BO₃)(PO₄)₂Not specifiedIntegral part of the 3D [Y₂(BO₃)(PO₄)₂]∞ framework.Creates a stable 3D network with 1D tunnels for Cs⁺ and Na⁺ ions. nih.govcjsc.ac.cn

Impact of Mixed Borate and Phosphate Anions on Charge Distribution and Polarity

This "mixed-anion" effect leads to a more complex potential energy landscape during crystal formation, often resulting in lower symmetry and non-centrosymmetric crystal structures. assignmentpoint.com The difference in electronegativity and bond lengths between B-O and P-O bonds creates localized dipoles. The arrangement of these distinct anionic groups can lead to a net dipole moment in the unit cell, which is a prerequisite for properties like piezoelectricity and second-harmonic generation. Furthermore, the interplay between the rigid PO₄ tetrahedra and the flexible BO₃/BO₄ units can induce structural strain and distortions, which can be used to fine-tune the local environment around active ions (like vanadium or rare-earth dopants), thereby influencing the material's electronic and optical properties. The interaction between phosphate groups and other charged species can enhance protonation or dissociation, creating a complex dependence of surface charge on the local chemical environment. rsc.org

Table 4: Comparison of Borate and Phosphate Anionic Units
PropertyBorate GroupPhosphate GroupImpact of Mixing
Coordination Geometry Trigonal planar (BO₃) or Tetrahedral (BO₄)Tetrahedral (PO₄)Increased structural diversity and complexity. assignmentpoint.com
Formal Charge [BO₃]³⁻, [BO₄]⁵⁻[PO₄]³⁻Creates local charge imbalances and potential for polar domains. researchgate.net
Bonding Flexibility High (conversion between BO₃ and BO₄)Low (stable PO₄ tetrahedron)Allows for a wide range of framework architectures. mdpi.com
Resulting Structures Can form rings, chains, layers, frameworks.Typically forms networks of linked tetrahedra.Enables formation of non-centrosymmetric and complex 3D frameworks. assignmentpoint.com

Design Principles for Tailoring Material Properties through Structural Modification

The rational design of vanadium;yttrium(3+);borate;phosphate materials with specific, predictable properties hinges on a deep understanding of the structure-property relationships discussed previously. Several key design principles can be employed to tailor material characteristics through targeted structural modifications. nih.govnih.gov

Control of Anion Ratio (B:P): Adjusting the relative amounts of borate and phosphate precursors during synthesis is a primary tool for controlling the framework's architecture. A higher borate content can introduce more structural flexibility and potentially lead to more open frameworks, while a higher phosphate content may result in denser, more rigid structures. This allows for tuning of properties like thermal stability and host-guest chemistry. researchgate.net

Cationic Substitution: The yttrium site can be partially or fully substituted by other trivalent ions (e.g., other rare earths like Gd³⁺, Lu³⁺), and interstitial cations can be varied (e.g., Li⁺, Na⁺, K⁺, Cs⁺). researchgate.netcjsc.ac.cn This iso- or aliovalent substitution modifies the lattice parameters, alters the size of interstitial voids, and changes the crystal field environment, which directly impacts ionic mobility and luminescence properties. nih.gov

Manipulation of Vanadium State: The oxidation state of vanadium can be controlled through the choice of precursors and synthesis atmosphere (e.g., inert, oxidizing, or reducing). Synthesizing the material under reducing conditions can favor V³⁺/V⁴⁺, leading to different magnetic and electronic signatures compared to the V⁵⁺ state typically obtained in an oxidizing environment. nih.gov

Inducing Network Polymerization/Depolymerization: Introducing specific elements or vacancies can alter the connectivity of the borophosphate network. For example, substituting divalent oxygen (O²⁻) with monovalent halogen ions (e.g., Cl⁻) can induce the conversion of BO₄ groups to BO₃ groups, which breaks network linkages and can dramatically alter properties like ionic conductivity. tib-op.orgresearchgate.net

Table 5: Design Strategies for Property Tailoring
Design PrincipleStructural ModificationTarget PropertyUnderlying Mechanism
Compositional TuningVary the Boron : Phosphorus ratio.Optical Band Gap, Thermal StabilityChanges the dimensionality and connectivity of the anionic framework. researchgate.net
Cationic SubstitutionReplace Y³⁺ with other RE³⁺; change interstitial alkali ions.Luminescence, Ionic ConductivityAlters lattice parameters and the size and nature of interstitial sites. nih.gov
Redox ControlControl synthesis atmosphere to select for V³⁺, V⁴⁺, or V⁵⁺.Magnetic, Catalytic, and Electronic PropertiesChanges the d-electron configuration of the vanadium centers. nih.govnih.gov
Framework EngineeringIntroduce aliovalent dopants to create or break B-O-P bonds.Ionic Conductivity, Mechanical PropertiesModifies the degree of polymerization of the anionic network. tib-op.orgresearchgate.net

Advanced Research Applications and Future Directions Academic Focus

Exploration in Luminescent Materials and Phosphor Technology

Yttrium-based compounds, particularly those incorporating vanadates and phosphates, are highly promising for phosphor applications due to their high thermal stability and chemical activity. mdpi.com When activated with rare-earth ions like Europium (Eu³⁺), mixed yttrium vanadate-phosphate phosphors (YVₓP₁₋ₓO₄:Eu) exhibit enhanced photoluminescence (PL) intensity and brightness compared to their individual vanadate (B1173111) or phosphate (B84403) counterparts. mdpi.comresearchgate.netdocumentsdelivered.com This enhancement is attributed to interphase interactions that create new surface compounds. mdpi.com

Research has shown that the composition and surface properties significantly influence luminescence performance. mdpi.com For instance, YVO₄:Eu and YVPO₄:Eu samples tend to have a slightly basic surface, while YPO₄:Eu has a slightly acidic one. mdpi.comresearchgate.netdocumentsdelivered.com These differences in acid-base states, along with variations in particle size and specific surface area, directly impact the material's brightness. mdpi.com Studies comparing YVO₄:Eu, YPO₄:Eu, and mixed YVPO₄:Eu have found that the mixed compounds can exhibit luminescence intensity up to 60 times greater than the pure phosphate version. mdpi.com The most intense emission for these phosphors is typically in the red region of the spectrum, around 623 nm, which is desirable for creating "warmer" white light in displays and medical lighting applications. mdpi.com

The synthesis method also plays a crucial role. Techniques such as self-propagating high-temperature synthesis and combustion synthesis have been effectively used to produce these phosphors. mdpi.comijesit.com By carefully controlling synthesis parameters like pH, researchers can also tune the crystal morphology into various shapes such as flowers, spheres, and octahedrons, which in turn affects the luminescent properties. rsc.org Octahedral crystals, for instance, have been found to show much stronger emission intensity than spherical ones, making them excellent candidates for optoelectronic devices. rsc.org

Table 1: Comparative Luminescence Properties of Europium-Doped Yttrium Phosphors

Compound Activator (Eu) Content Relative Luminescence Intensity (Arbitrary Units) Peak Emission Wavelength Surface Property
YPO₄:Eu 10% ~1 ~620 nm Slightly Acidic
YVO₄:Eu 10% ~60 623 nm Slightly Basic

This table provides an interactive summary of key findings on the luminescence of different yttrium-based phosphors. Data is compiled from research findings. mdpi.com

Investigation in Electro-Optical and Nonlinear Optical Applications

The constituent borate (B1201080) groups in yttrium vanadium borophosphate suggest significant potential for electro-optical and nonlinear optical (NLO) applications. Borate crystals are known for their wide optical transparency ranges, excellent chemical stability, and ability to form noncentrosymmetric structures, which is a prerequisite for second-order NLO effects like frequency doubling. nih.gov For example, related compounds like sodium yttrium borate (Na₃Y₃(BO₃)₄) have demonstrated high NLO effects, capable of converting infrared laser light (1064 nm) to green laser light (532 nm) with an intensity 2-4 times greater than standard potassium dihydrogen phosphate (KDP). patsnap.com

The incorporation of yttrium and vanadium can further enhance these optical properties. Yttrium has been shown to increase the electrical resistivity and thermal stability of amorphous phases in other material systems, which is beneficial for optical data storage. nih.gov Vanadium's presence can modify the local environment of other ions in a glass matrix, which can improve luminescence efficiency and lower phonon energies. preprints.orgmdpi.com Research on other complex oxides, such as yttrium-doped cadmium molybdate (B1676688) (CdMoO₄), has shown that doping can significantly enhance NLO responses. rsc.org Specifically, doping was found to increase the two-photon absorption (2PA) coefficient, which is crucial for optical limiting applications that protect sensitive optical components from high-intensity laser damage. rsc.org These findings suggest that yttrium vanadium borophosphate could be engineered for various photonic applications, including laser frequency conversion and optical limiting devices. nih.govpatsnap.comrsc.org

Potential in Magnetic Materials and Spin Interactions

The combination of vanadium and yttrium within a borophosphate matrix presents intriguing possibilities for developing new magnetic materials. Vanadium ions can exist in multiple oxidation states (e.g., V⁴⁺, V⁵⁺), with V⁴⁺ being paramagnetic. mdpi.com The interactions between these ions can lead to complex magnetic behaviors. For instance, studies on calcium-phosphate glasses containing both iron and vanadium have revealed that the interactions can be antiferromagnetic or ferromagnetic depending on the concentration of the transition metals. mdpi.com

Yttrium, while not magnetic itself, plays a crucial role in modifying the magnetic properties of alloys and compounds. In CoFe alloys, the addition of yttrium can refine grain size and, with appropriate heat treatment, significantly increase saturation magnetization. nih.gov In nanocomposite magnets like Nd-Y-Fe-B, substituting yttrium for neodymium affects the phase constitution and magnetic properties. researchgate.net Furthermore, doping yttrium borate (YBO₃) with transition metals like manganese and iron induces good magnetic properties, with materials exhibiting both antiferromagnetic and ferromagnetic behavior at low temperatures. semanticscholar.org

The study of spin interactions in such materials is a key area of academic focus. Research on vanadium pyrophosphate, (VO)₂P₂O₇, has involved detailed analysis of spin exchange interactions between vanadium ions. nih.gov In doped vanadates like Y₁₋ₓCaₓVO₃, the interplay between charge carriers, orbital degrees of freedom, and spin is complex. aps.org Doping can trigger a transition between different types of antiferromagnetic ordering through a double-exchange mechanism. aps.org These principles suggest that yttrium vanadium borophosphate could be a platform for exploring and controlling spin interactions, potentially leading to materials for spintronic applications.

Table 2: Magnetic Behavior of Related Yttrium and Vanadium Compounds

Compound System Dopant/Modifier Observed Magnetic Property Key Finding
CoFe Thin Films Yttrium Soft Magnetic Yttrium addition increased saturation magnetization. nih.gov
π-YBO₃ Manganese, Iron Antiferromagnetic/Ferromagnetic Doping induced magnetic ordering at low temperatures. semanticscholar.org
P₂O₅∙CaO Glasses Iron, Vanadium Antiferro- or Ferromagnetic Interactions depend on transition metal concentration. mdpi.com

This interactive table summarizes the magnetic properties observed in various compounds containing yttrium and/or vanadium, highlighting their potential influence in yttrium vanadium borophosphate. mdpi.comnih.govsemanticscholar.orgaps.org

Catalytic Applications and Surface Reactivity Studies

Vanadium oxides are widely recognized for their catalytic activity in various chemical reactions. This functionality is expected to extend to vanadium-containing mixed-anion compounds. Studies on vanadium borophosphate glasses have demonstrated their potential as catalysts. researchgate.net The catalytic effect is linked to the migration of vanadate ions with different valence states (V⁵⁺ and V⁴⁺), a process that can be enhanced through nanocrystallization of the glass. researchgate.net Similarly, vanadium iron borophosphate glasses have been investigated for their electrical and catalytic properties, which change with crystallization. researchgate.net

The surface reactivity of these materials is critical to their catalytic function. The surface of yttrium vanadate-phosphate phosphors, for example, possesses both Lewis and Brønsted acid sites, with the composition influencing their concentration and, consequently, the material's properties. mdpi.com Yttria-stabilized zirconia (YSZ) is another yttrium-containing material valued in catalysis, serving as a thermally stable support for metallic nanoparticles or as a catalyst itself due to its high surface oxygen vacancy concentration. rsc.org

Recent research has also explored polymer-supported oxidovanadium(IV) complexes as efficient and recyclable heterogeneous catalysts for multicomponent reactions, such as the synthesis of biologically active imidazole (B134444) derivatives. mdpi.com The proposed mechanism involves the activation of carbonyl groups by coordination with the vanadium metal center. mdpi.com This body of research suggests that yttrium vanadium borophosphate, with its complex surface chemistry and the presence of catalytically active vanadium centers, is a strong candidate for development as a novel heterogeneous catalyst. researchgate.netmdpi.com

New Frontiers in Multi-functional Mixed-Anion Compounds

The development of materials incorporating multiple anions (e.g., borate, phosphate, vanadate) represents a significant frontier in materials science. These mixed-anion compounds offer the potential to combine and tune different properties within a single material, leading to multi-functionality. Yttrium vanadium borophosphate exemplifies this approach. As seen in luminescent materials, combining vanadate and phosphate groups leads to phosphors with superior brightness compared to single-anion versions. mdpi.comdocumentsdelivered.com

Hydrothermal synthesis techniques have enabled the creation of novel vanadium borophosphate cluster anions. nih.gov These methods allow for the formation of complex structures where building units, such as (VO)₂BP₂O₁₀, connect to form rings, with the size of the ring being determined by the cation used in the synthesis. nih.gov This "template synthesis" approach opens pathways to designing materials with precisely controlled structures and properties. Research has also led to the synthesis of new compounds like the vanadium(V) borophosphate (NH₄)₅[V₃BP₃O₁₉]·H₂O, which contains a cluster anion with three edge-shared distorted VO₆ octahedra. researchgate.net

The ability to create such complex, mixed-anion frameworks is crucial for developing materials that are simultaneously luminescent, magnetic, and catalytic. For example, manganese and iron-doped yttrium borate has been shown to be an excellent multifunctional material, exhibiting photoluminescent, magnetic, ferroelectric, and photocatalytic properties all in one. semanticscholar.org The continued exploration of synthesis methods and compositions for compounds like yttrium vanadium borophosphate is poised to yield new multi-functional materials for a wide range of advanced technological applications.

Conclusion and Outlook for Vanadium;yttrium 3+ ;borate;phosphate Research

Synthesis of Key Findings and Contributions to Materials Science

The potential synthesis of Vanadium;Yttrium(3+);Borate (B1201080);Phosphate (B84403) would represent a significant contribution to the growing field of mixed-anion chemistry. The incorporation of borate ([BO₃]³⁻ or [BO₄]⁵⁻) and phosphate ([PO₄]³⁻) groups into a single lattice with yttrium and vanadium cations could lead to novel crystal structures with unique electronic and optical properties. Based on existing research into borophosphates and related materials, it is anticipated that this compound could exhibit a range of interesting characteristics. acs.orgresearchgate.net For instance, the presence of vanadium could impart catalytic or interesting magnetic and electronic behaviors, while the yttrium borophosphate host might provide a stable and versatile crystal lattice. nih.govsemanticscholar.org

The synthesis of such a complex material would likely require advanced techniques beyond traditional solid-state reactions. Methods such as hydrothermal or solvothermal synthesis, flux growth, or high-pressure techniques may be necessary to control the stoichiometry and crystal structure. acs.orgresearchgate.net The successful synthesis and characterization of Vanadium;Yttrium(3+);Borate;Phosphate would not only introduce a new material but also provide valuable insights into the crystal chemistry of complex mixed-anion systems.

Identification of Critical Knowledge Gaps and Unresolved Challenges

The primary and most critical knowledge gap is the very existence and stability of the compound this compound. There is currently no published research confirming its synthesis or characterizing its properties. The challenges in synthesizing such a complex, multi-component material are significant. consensus.app Key unresolved challenges include:

Phase Purity and Stoichiometry Control: Achieving a single-phase material with the desired ratio of vanadium, yttrium, borate, and phosphate is a major hurdle. Competing phases, such as simple yttrium borates, yttrium phosphates, or vanadium oxides, are likely to form during synthesis.

Structural Determination: Should the compound be successfully synthesized, determining its crystal structure will be a complex task. The presence of multiple cations and anionic groups could lead to intricate and potentially disordered crystal lattices. A combination of advanced characterization techniques, including single-crystal X-ray diffraction, powder X-ray or neutron diffraction, and various spectroscopic methods, would be essential. acs.orgoxfordsciencetrove.comtruman.edu

Understanding Structure-Property Relationships: Without a well-defined material, the relationships between its atomic structure and its physical and chemical properties remain entirely speculative. Key questions regarding the oxidation state of vanadium, the coordination environments of the cations, and the connectivity of the borate and phosphate groups need to be answered.

A summary of potential research challenges is presented in the table below.

Challenge Description
Synthesis Feasibility Determining if the compound can be synthesized as a stable, single-phase material.
Control of Stoichiometry Achieving the precise ratio of V, Y, B, and P in the final product.
Crystal Growth Growing single crystals of sufficient size and quality for detailed structural analysis.
Structural Elucidation Accurately determining the complex crystal structure and the arrangement of the mixed anions.

| Property Measurement | Characterizing the fundamental electronic, optical, magnetic, and thermal properties of the material. |

Future Prospects for Theoretical, Synthetic, and Characterization Methodologies

The path forward for research on this compound will likely be guided by a synergistic approach combining theoretical predictions, innovative synthesis strategies, and advanced characterization techniques.

Theoretical Methodologies: First-principles calculations, such as those based on density functional theory (DFT), will be invaluable for predicting the stability, potential crystal structures, and electronic properties of this compound. ed.ac.ukwikipedia.orgucm.es Computational modeling can help to identify promising synthetic routes and narrow down the experimental parameter space.

Synthetic Methodologies: The synthesis of complex mixed-anion compounds often requires non-traditional approaches. rsc.orgcollege-de-france.fr Future efforts could explore techniques like:

Ionothermal Synthesis: Using ionic liquids as solvents can enable crystallization at lower temperatures, potentially leading to novel metastable phases. acs.org

High-Throughput Synthesis: Employing combinatorial methods could allow for the rapid screening of a wide range of precursor compositions and reaction conditions.

Topochemical Reactions: Utilizing a precursor with a known layered structure and selectively replacing or inserting ions could provide a rational pathway to the desired compound. researchgate.net

Characterization Methodologies: A comprehensive suite of characterization techniques will be necessary to fully understand the structure and properties of any newly synthesized material. acs.orgresearchgate.net Beyond standard diffraction and spectroscopic methods, techniques such as solid-state nuclear magnetic resonance (NMR) could provide crucial information about the local coordination environments of boron and phosphorus.

Broader Implications for the Design and Discovery of Complex Inorganic Materials

The pursuit of a material like this compound has implications that extend beyond this single compound. It is emblematic of a broader shift in materials science towards the rational design of complex, multi-functional materials. researchgate.netwiley.commrs-j.org The challenges and potential successes in this area will inform the development of general principles for designing and synthesizing new inorganic materials with tailored properties.

The exploration of mixed-anion chemistry, in particular, opens up a vast compositional space for the discovery of materials with novel functionalities. rsc.orgaalto.fi By learning how to control the arrangement of different anions within a crystal lattice, it may become possible to fine-tune properties such as bandgap, conductivity, and magnetic interactions to a degree not possible with single-anion systems. The knowledge gained from the study of this compound, even if it proves difficult to synthesize, will contribute to this growing body of knowledge and pave the way for the discovery of the next generation of advanced inorganic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.